molecular formula C14H26NaO7S B1592630 SODIUM DIAMYL SULFOSUCCINATE CAS No. 922-80-5

SODIUM DIAMYL SULFOSUCCINATE

Cat. No.: B1592630
CAS No.: 922-80-5
M. Wt: 361.41 g/mol
InChI Key: CDFWDLTWTVIPBT-UHFFFAOYSA-N
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Description

Sodium diamyl sulfosuccinate is a chemical compound with the molecular formula C14H25NaO7S . It is a sodium salt of sulfosuccinic acid and is commonly used as a surfactant and emulsifier. This compound is known for its excellent solubility in water and organic solvents, making it a versatile ingredient in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium diamyl sulfosuccinate typically involves the esterification of maleic anhydride with amyl alcohols, followed by sulfonation. The process can be summarized in the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions

Sodium diamyl sulfosuccinate primarily undergoes the following types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of sodium diamyl sulfosuccinate is its ability to reduce surface tension. This property allows it to act as an effective surfactant, facilitating the formation of stable emulsions and dispersions. The sulfonate group interacts with water molecules, while the hydrophobic amyl chains interact with non-polar substances, leading to the stabilization of emulsions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium diamyl sulfosuccinate is unique due to its specific chain length and branching, which provide distinct emulsifying and wetting properties. Compared to other sulfosuccinate salts, it offers a balance between hydrophilicity and lipophilicity, making it suitable for a wide range of applications .

Properties

CAS No.

922-80-5

Molecular Formula

C14H26NaO7S

Molecular Weight

361.41 g/mol

IUPAC Name

sodium;1,4-dioxo-1,4-dipentoxybutane-2-sulfonate

InChI

InChI=1S/C14H26O7S.Na/c1-3-5-7-9-20-13(15)11-12(22(17,18)19)14(16)21-10-8-6-4-2;/h12H,3-11H2,1-2H3,(H,17,18,19);

InChI Key

CDFWDLTWTVIPBT-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)O.[Na]

Key on ui other cas no.

922-80-5

physical_description

OtherSolid, Liquid

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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